![molecular formula C22H15ClN4O2S B2465045 N-(7-chloro-4-méthoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)méthyl]benzamide CAS No. 886965-10-2](/img/structure/B2465045.png)
N-(7-chloro-4-méthoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)méthyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H15ClN4O2S and its molecular weight is 434.9. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
La réaction de couplage de Suzuki–Miyaura (SM) est une méthode puissante pour former des liaisons carbone-carbone. Elle implique le couplage croisé de composés organoborés avec des halogénoalcanes ou des pseudohalogénoalcanes organiques (tels que les halogénoalcanes ou les halogénoalcanes vinyliques). Le succès du couplage SM réside dans ses conditions de réaction douces, sa tolérance aux groupes fonctionnels et sa nature respectueuse de l’environnement .
Applications::Activités antiprolifératives
La structure du composé suggère une activité biologique potentielle. Explorons ses applications dans la recherche antiproliférative :
Applications::- Modélisation moléculaire : Utiliser des méthodes de calcul pour prédire les interactions de liaison avec des cibles cellulaires .
Synthèse de l’indolizidine
Les parties cyano et benzamide du composé peuvent être utiles pour construire des dérivés de l’indolizidine :
Applications::Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a benzothiazole derivative, and benzothiazole derivatives have been found to exhibit anti-inflammatory and anti-tubercular activities, suggesting potential targets could be cyclooxygenases (COX-1, COX-2) and Mycobacterium tuberculosis, respectively.
Mode of Action
Based on the known activities of similar benzothiazole derivatives, it can be hypothesized that this compound may interact with its targets to inhibit their function . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
If the compound does indeed target cyclooxygenases, it could potentially affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling . If the compound targets Mycobacterium tuberculosis, it could potentially interfere with the bacterium’s metabolic pathways .
Result of Action
Based on the known activities of similar benzothiazole derivatives, this compound could potentially reduce inflammation by inhibiting the synthesis of prostaglandins , or exhibit anti-tubercular activity by interfering with the metabolism of Mycobacterium tuberculosis .
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S/c1-29-18-9-8-17(23)20-19(18)26-22(30-20)27(13-15-3-2-10-25-12-15)21(28)16-6-4-14(11-24)5-7-16/h2-10,12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZFCGECZUKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
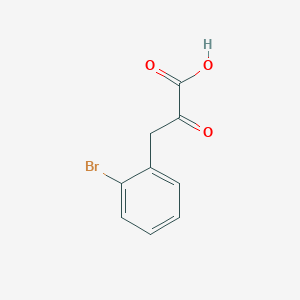
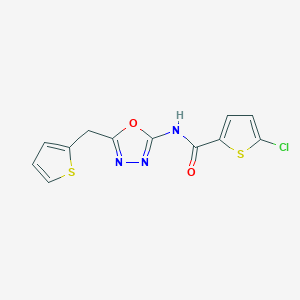


![phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate](/img/structure/B2464966.png)
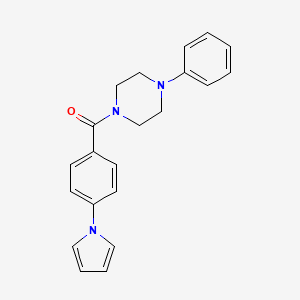
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid](/img/structure/B2464971.png)
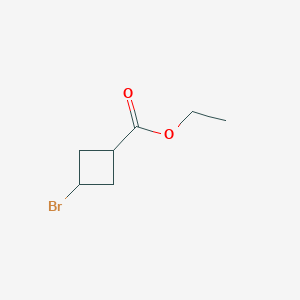

![3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2464979.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B2464981.png)
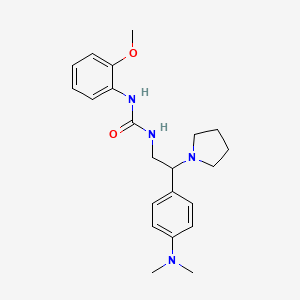
![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)
